molecular formula C12H23Cl2N3S B2623376 3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride CAS No. 2137717-93-0

3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride

Cat. No. B2623376
CAS RN: 2137717-93-0
M. Wt: 312.3
InChI Key: RXLMEVJGAGSQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride, also known as MTSES, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in scientific research applications to study the mechanism of action, biochemical and physiological effects, and future directions of the compound.

Mechanism of Action

3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride works by reacting with the thiol group of cysteine residues in proteins, which results in the formation of a disulfide bond. This bond can lead to changes in the structure and function of proteins, which can help researchers to better understand their role in biological processes.
Biochemical and Physiological Effects:
3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride has been shown to have a variety of biochemical and physiological effects, including the modification of protein structure and function, changes in enzyme activity, and alterations in cellular signaling pathways. These effects can be used to study a wide range of biological processes, including protein folding, enzyme catalysis, and cell signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride in lab experiments is its ability to modify cysteine residues in proteins, which can provide valuable insights into protein structure and function. However, there are also some limitations to using 3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride, including the potential for off-target effects and the need for careful control of reaction conditions.

Future Directions

There are many potential future directions for research on 3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride, including the development of new methods for modifying cysteine residues in proteins, the use of the compound in drug discovery and development, and the exploration of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride, which could lead to new insights into the role of cysteine residues in biological processes.

Synthesis Methods

The synthesis of 3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride involves the reaction of 2-methyl-1,3-thiazol-5-ylmethylamine with 3-ethyl-4-piperidone, followed by the reduction of the resulting imine with sodium borohydride. The dihydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Scientific Research Applications

3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride is widely used in scientific research applications to study the mechanism of action, biochemical and physiological effects, and future directions of the compound. The compound is commonly used to modify the cysteine residues in proteins, which can help researchers to better understand the structure and function of proteins.

properties

IUPAC Name

3-ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S.2ClH/c1-3-10-7-15(5-4-12(10)13)8-11-6-14-9(2)16-11;;/h6,10,12H,3-5,7-8,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLMEVJGAGSQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)CC2=CN=C(S2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride

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